
2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde is a chemical compound that belongs to the class of benzaldehydes. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Structural Studies :
- The compound has been synthesized through reactions involving similar pyrrolidine and fluorobenzaldehyde compounds. For instance, a study by Huang and Zhou (2011) describes the synthesis of a related compound, C26H23F2NO3, by reacting 2-(4-fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide with 4-fluorobenzaldehyde (Huang & Zhou, 2011).
Catalytic Applications :
- Fluorous (S) pyrrolidine sulfonamide, a related compound, has been used as an efficient promoter for highly enantioselective aldol reactions of ketones and aldehydes with aromatic aldehydes on water. This catalyst can be recovered and reused without significant loss of activity and stereoselectivity, as demonstrated by Zu et al. (2008) (Zu et al., 2008).
Synthesis of Pyrrolidines :
- Yadav and Gupta (2008) describe a synthesis method for 2,3,5-trisubstituted pyrrolidines using imino-aldols formed from reactions involving benzylimines of 2-fluoro-, and other benzaldehydes (Yadav & Gupta, 2008).
Molecular Docking Studies :
- The compound has been studied for its interactions with c-Met kinase inhibitors through molecular docking, as reported by Caballero et al. (2011). This study provides insight into the molecular features contributing to high inhibitory activity of related compounds (Caballero et al., 2011).
Synthesis of Fluoropyrroles :
- Surmont et al. (2009) discuss the efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles from related compounds, highlighting a methodology that provides new access to various 3-fluorinated pyrroles (Surmont et al., 2009).
Metal-Free Synthesis Approach :
- Liu et al. (2021) developed a metal-free approach to inden-1-ones from 2-alkynylbenzaldehydes, mediated by pyrrolidine. This method involves cleaving the C═O bond and constructing new C-C as well as C═O bonds (Liu et al., 2021).
Organocatalytic Applications :
- A study by Zu et al. (2006) discusses a fluorous (S)-pyrrolidine sulfonamide organocatalyst for promoting enantio- and diastereoselective Michael addition reactions in water. The catalyst can be reused multiple times without losing its activity and stereoselectivity (Zu et al., 2006).
properties
IUPAC Name |
2-fluoro-4-pyrrolidin-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-11-7-10(4-3-9(11)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDBTRRKFABLOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2398771.png)
![1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL](/img/structure/B2398774.png)
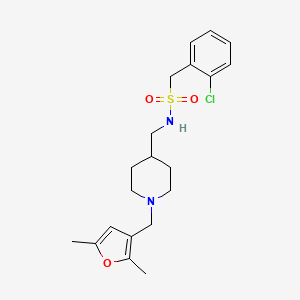
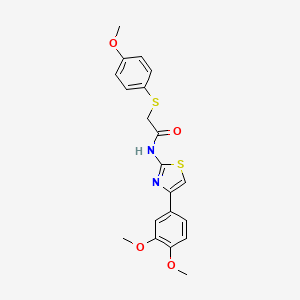
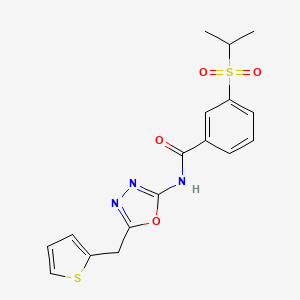
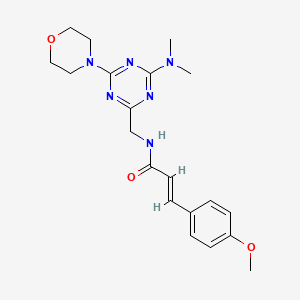
![2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2398780.png)
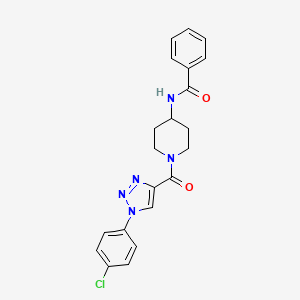

![1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2398783.png)
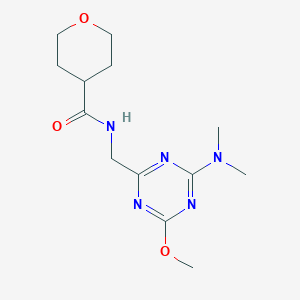
![1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine](/img/structure/B2398786.png)
![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2398787.png)
![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2398788.png)